molecular formula C6H13B B3044156 1-Bromohexane-6,6,6-D3 CAS No. 350818-70-1

1-Bromohexane-6,6,6-D3

Cat. No. B3044156
CAS RN: 350818-70-1
M. Wt: 168.09 g/mol
InChI Key: MNDIARAMWBIKFW-FIBGUPNXSA-N
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Description

1-Bromohexane-6,6,6-D3 is a labelled analogue of 1-Bromohexane . It is intended for use as an internal standard for 1-Bromohexane . 1-Bromohexane is a very useful synthetic intermediate for pharmaceuticals and organic chemicals . It can be used to react with Mg to prepare Grignard reagents which plays an important role in the formation of carbon-carbon bonds .


Molecular Structure Analysis

The molecular formula of 1-Bromohexane-6,6,6-D3 is C6H10D3Br . The exact mass is 167.03900 . The structure of 1-Bromohexane-6,6,6-D3 is not explicitly provided in the search results.


Chemical Reactions Analysis

1-Bromohexane, the non-deuterated form, undergoes reactions expected of simple alkyl bromides. It can form Grignard reagents. It reacts with potassium fluoride to give the corresponding fluorocarbons .

Scientific Research Applications

  • Synthetic Applications : Haloalkanes like 1-bromohexane derivatives are frequently used in organic synthesis, serving as intermediates in the production of various compounds. For instance, they are involved in carbon-carbon coupling reactions, which are pivotal in constructing complex organic molecules. Such reactions are often characterized and optimized using spectroscopic techniques and computational studies to understand their mechanisms and improve yields (Ghiasuddin et al., 2018).

  • Material Science and Engineering : Haloalkanes are also employed in the development and study of materials such as ionic liquids, which have diverse applications ranging from reaction media to separation processes. Research into the vapor-liquid equilibrium of these substances is crucial for optimizing their synthesis and understanding their physical properties (David L. Minnick & Aaron M. Scurto, 2014).

  • Spectroscopy and Molecular Studies : Detailed spectroscopic analysis, including FT-IR, FT-Raman, and UV-Visible spectroscopy, combined with computational methods like density functional theory (DFT), is often conducted to investigate the molecular structure, vibrational modes, and electronic properties of haloalkanes. Such studies help in understanding the molecular behavior, reactivity, and potential applications of these compounds (P. Vennila et al., 2018).

  • Thermodynamics and Physical Chemistry : The heat capacities and thermodynamic properties of haloalkanes, including 1-bromohexane derivatives, are subjects of study to understand their behavior under different temperatures and conditions. This information is vital for various applications, including environmental and industrial processes (M. Chorążewski et al., 2005).

Safety and Hazards

1-Bromohexane, the non-deuterated form, is classified as a hazardous substance. It is flammable and causes skin and eye irritation. It may also cause respiratory irritation . It is toxic to aquatic life .

properties

IUPAC Name

6-bromo-1,1,1-trideuteriohexane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13Br/c1-2-3-4-5-6-7/h2-6H2,1H3/i1D3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNDIARAMWBIKFW-FIBGUPNXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])CCCCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromohexane-6,6,6-D3

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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